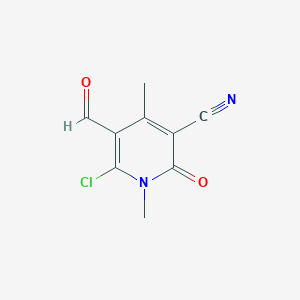![molecular formula C7H5F9O B1621084 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane CAS No. 502482-28-2](/img/structure/B1621084.png)
2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane
Übersicht
Beschreibung
“2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane” is a chemical compound with the molecular formula C7H5F9O . It is also known by other names such as 4,4-Bis(trifluoromethyl)-1,2-epoxy-5,5,5-trifluoropentane and 3-(Nonafluoro-tert-butyl)propen-1,2-oxide .
Molecular Structure Analysis
The molecular weight of “2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane” is 276.10 g/mol . The InChI string representation of its structure is InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.10 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors and 10 hydrogen bond acceptors . The compound has 2 rotatable bonds . The topological polar surface area is 12.5 Ų .
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Fate
Studies on polyfluoroalkyl chemicals, which may include compounds similar to 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane, have shown that microbial degradation plays a significant role in their environmental fate. Liu and Avendaño (2013) reviewed microbial degradation pathways, highlighting the transformation of polyfluoroalkyl into perfluoroalkyl acids (PFAAs) through environmental processes, underscoring the importance of understanding these compounds' biodegradability and degradation products for environmental risk assessment (Liu & Mejia Avendaño, 2013).
Fluoroalkylation in Aqueous Media
The progress of fluoroalkylation reactions, including those involving oxirane structures, in aqueous media, has been comprehensively reviewed. The unique effects of fluorinated functionalities on molecules make these reactions significant for the development of pharmaceuticals, agrochemicals, and functional materials. Song et al. (2018) emphasized the environmental-friendly aspect of these reactions, providing insight into green chemistry advancements (Song et al., 2018).
Polymerization and Material Science
The synthesis and applications of vegetable oil-derived epoxy monomers, where oxirane rings are critical, have been explored in the context of creating materials with improved mechanical properties and lower environmental impact. Wang and Schuman (2013) discussed the potential of such epoxy monomers derived from renewable sources for fabricating structural composites, indicating a sustainable approach to material science (Wang & Schuman, 2013).
Copolymerization with Carbon Dioxide
The copolymerization of oxiranes, including structures akin to 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane, with carbon dioxide to produce polycarbonates represents a novel approach to utilizing greenhouse gases for producing value-added materials. Ang et al. (2015) reviewed advancements in catalysts facilitating this copolymerization, highlighting the environmental benefits of converting CO2 into useful polymers (Ang et al., 2015).
Eigenschaften
IUPAC Name |
2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTYEHSXMRNMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379708 | |
| Record name | 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
CAS RN |
502482-28-2 | |
| Record name | 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





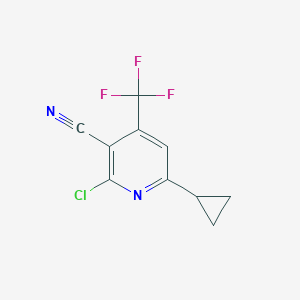

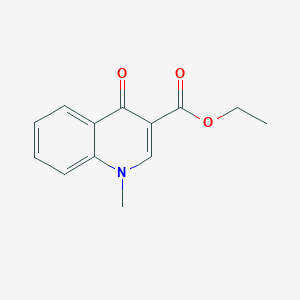
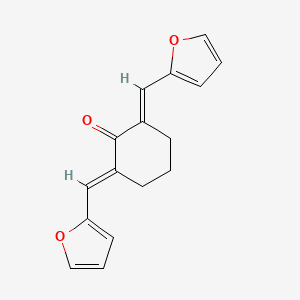
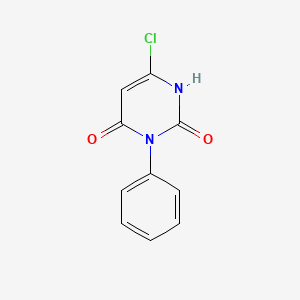
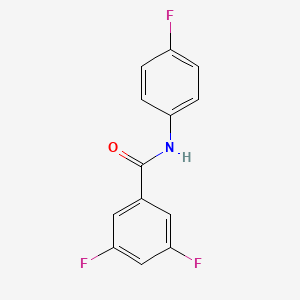
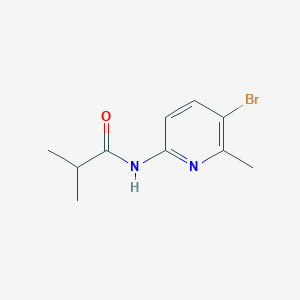
![N-[4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B1621019.png)
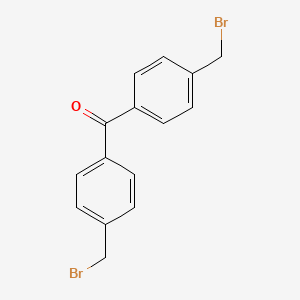
![4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B1621021.png)

